Chenodeoxycholic acid is classified as a bile acid, which are steroid acids produced in the liver. It is one of the primary bile acids in humans alongside cholic acid. The term "cheno" derives from the Greek word for goose, reflecting its initial isolation from goose bile. Chenodeoxycholic acid can be conjugated with amino acids such as taurine or glycine to form salts known as chenodeoxycholates .
The synthesis of chenodeoxycholic acid can occur through both biological and chemical methods:
Chenodeoxycholic acid has a complex steroid structure characterized by:
The compound is typically represented as a white crystalline solid that is insoluble in water but soluble in organic solvents like alcohol and acetic acid. Its melting point ranges between 165–167 °C .
Chenodeoxycholic acid participates in various biochemical reactions:
The primary mechanism of action for chenodeoxycholic acid involves:
Chenodeoxycholic acid has several important scientific applications:
Chenodeoxycholic acid (CDCA) is synthesized in hepatocytes via two primary pathways that convert cholesterol into bile acids. The classical (neutral) pathway initiates with CYP7A1-mediated 7α-hydroxylation of cholesterol, forming 7α-hydroxycholesterol. This rate-limiting step is tightly regulated by feedback inhibition from bile acids returning via enterohepatic circulation. The 7α-hydroxycholesterol undergoes modification by 3β-hydroxy-Δ⁵-C₂₇-steroid oxidoreductase (HSD3B7), isomerizing the 3β-hydroxyl group to 3α and saturating the Δ⁵ bond to yield 7α-hydroxy-4-cholesten-3-one. Subsequent side-chain cleavage by sterol 27-hydroxylase (CYP27A1) and oxidation produces CDCA as the primary non-12α-hydroxylated bile acid [2] [9] [10].
The alternative (acidic) pathway starts with mitochondrial CYP27A1-catalyzed 27-hydroxylation of cholesterol, generating oxysterols like 27-hydroxycholesterol. These oxysterols are transported to the endoplasmic reticulum, where oxysterol 7α-hydroxylase (CYP7B1) further hydroxylates them. This pathway predominantly synthesizes CDCA and accounts for ~25% of total bile acid production in humans. It gains physiological significance when the classical pathway is impaired and serves as a regulatory mechanism to prevent cholesterol accumulation in peripheral tissues [9] [10].
Table 1: Key Enzymes in CDCA Biosynthesis
Enzyme | Gene | Subcellular Location | Function | Regulation |
---|---|---|---|---|
Cholesterol 7α-hydroxylase | CYP7A1 | Endoplasmic reticulum | Rate-limiting 7α-hydroxylation of cholesterol | Repressed by FXR-SHP pathway |
Sterol 27-hydroxylase | CYP27A1 | Mitochondria | Side-chain oxidation; initiates alternative pathway | Bile acid feedback inhibition |
Oxysterol 7α-hydroxylase | CYP7B1 | Endoplasmic reticulum | 7α-hydroxylation of oxysterols | Induced by cholesterol accumulation |
3β-HSD | HSD3B7 | Cytosol/ER | Isomerizes 3β-OH to 3α-OH and saturates Δ⁵ bond | Substrate-dependent activity |
Notably, the hamster model reveals a unique CDCA synthesis route via 3β,7α-dihydroxy-5-cholen-24-oic acid, bypassing typical intermediates. Intravenous administration of this precursor significantly elevates CDCA excretion, highlighting its quantitative importance [1].
Cytochrome P450 (CYP) enzymes are pivotal in introducing oxygen groups to the sterol nucleus and side chain during CDCA synthesis. CYP7A1 determines overall bile acid flux, with its transcription regulated by nuclear receptors (e.g., liver X receptor, LXR) and bile acid-activated farnesoid X receptor (FXR). FXR induces small heterodimer partner (SHP), which represses CYP7A1 expression [2] [9].
CYP27A1 catalyzes multiple steps:
CYP8B1 (sterol 12α-hydroxylase) diverts precursors from CDCA to cholic acid (CA) synthesis. Its absence shifts bile acid composition toward CDCA and muricholic acids, improving metabolic profiles in obesity models. Conversely, CYP3A4 detoxifies hydrophobic bile acids like lithocholic acid (LCA) by 6β-hydroxylation, reducing hepatotoxicity. In humans, CYP3A4 hydroxylates CDCA at C-6, forming hyocholic acid derivatives [8] [10].
Table 2: CYP Enzymes Modifying CDCA and Related Bile Acids
CYP Enzyme | Tissue Specificity | Primary Reaction | Biological Impact |
---|---|---|---|
CYP7A1 | Hepatocytes | Cholesterol 7α-hydroxylation | Rate-limiting step; determines bile acid pool size |
CYP27A1 | Ubiquitous | Sterol 27-hydroxylation; side-chain oxidation | Critical for alternative pathway; prevents cholesterol deposition |
CYP7B1 | Liver, brain, macrophages | Oxysterol 7α-hydroxylation | Generates CDCA precursors; neuroprotective |
CYP3A4 | Liver, intestine | 6β-hydroxylation of toxic bile acids | Detoxification of lithocholic acid |
Intestinal microbiota extensively remodels primary bile acids, including CDCA, through four key reactions:
Recent studies reveal fungal contributions:
These microbial transformations regulate host physiology:
Table 3: Microbial Biotransformation Products of CDCA
Reaction Type | Key Microbes | Products | Biological Activity |
---|---|---|---|
Deconjugation | Bacteroides, Lactobacillus | Free CDCA | Enhanced FXR/TGR5 activation |
7α-Dehydroxylation | Clostridium scindens | Lithocholic acid (LCA) | Vitamin D receptor ligand; hepatotoxic |
Epimerization (7α→7β) | Escherichia coli, Ruminococcus | Ursodeoxycholic acid (UDCA) | Choleretic; anti-apoptotic |
Fungal hydroxylation | Rhizopus microsporus | 1β,6α,16α-OH-CDCA derivatives | Modulated FXR agonism |
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5